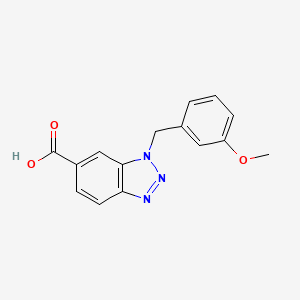

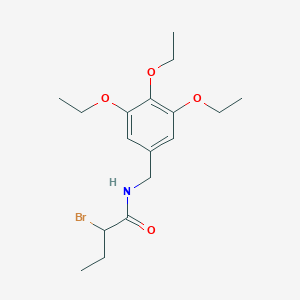

2-Bromo-N-(3,4,5-triethoxybenzyl)butanamide

Vue d'ensemble

Description

“2-Bromo-N-(3,4,5-triethoxybenzyl)butanamide” is a chemical compound with the molecular formula C17H26BrNO4 . It has an average mass of 388.297 Da and a Monoisotopic mass of 387.104523 Da .

Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include parameters such as molecular weight, melting point, boiling point, and solubility. The molecular weight of “2-Bromo-N-(3,4,5-triethoxybenzyl)butanamide” is approximately 388.297 Da .Applications De Recherche Scientifique

Synthesis of α-Aminophosphonates

“2-Bromo-N-(3,4,5-triethoxybenzyl)butanamide” is utilized in the synthesis of α-aminophosphonates, which are analogues of natural amino acids. These compounds have a wide range of applications from agriculture to medical uses as anti-cancer agents, enzyme inhibitors, peptide mimetics, antibiotics, and pharmacological agents . The presence of the bromo group enhances the compound’s electronegativity, steric, and lipophilic effects, making it a valuable component in the design of bioactive compounds.

Organic Chemistry Education

In experimental teaching, the α-bromination reaction of carbonyl compounds, including derivatives of “2-Bromo-N-(3,4,5-triethoxybenzyl)butanamide”, is a significant topic. It is used to teach students about the principles of organic reactions and to foster innovation consciousness and practical aptitude .

Pharmaceutical Intermediates

The brominated derivatives of “2-Bromo-N-(3,4,5-triethoxybenzyl)butanamide” serve as significant intermediates in organic synthesis. They are extensively used in the production of pharmaceuticals, offering pathways to develop new drugs and treatments .

Pesticide Development

Compounds containing the bromo group, such as “2-Bromo-N-(3,4,5-triethoxybenzyl)butanamide”, are widely used in the development of pesticides. They are known for their broad spectrum of activity, high efficiency, low toxicity, and minimal environmental residues .

Chiroptical Methods in Structural Analysis

The compound’s derivatives are applicable in chiroptical methods for structural analysis. This is crucial for understanding the stereochemistry of organic molecules and designing molecules with specific chiral properties .

Microwave-Mediated Suzuki-Miyaura Coupling

“2-Bromo-N-(3,4,5-triethoxybenzyl)butanamide” is used in microwave-mediated Suzuki-Miyaura coupling reactions. This method is employed in the synthesis of various biaryl compounds, which are important in medicinal chemistry and materials science .

Mécanisme D'action

Propriétés

IUPAC Name |

2-bromo-N-[(3,4,5-triethoxyphenyl)methyl]butanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H26BrNO4/c1-5-13(18)17(20)19-11-12-9-14(21-6-2)16(23-8-4)15(10-12)22-7-3/h9-10,13H,5-8,11H2,1-4H3,(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNOBVHLHIGPAIA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C(=O)NCC1=CC(=C(C(=C1)OCC)OCC)OCC)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H26BrNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

388.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Bromo-N-(3,4,5-triethoxybenzyl)butanamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl 2-[(pyridin-3-ylmethyl)amino]benzoate](/img/structure/B1386794.png)

![2-[Cyclohexyl(methyl)amino]-N'-hydroxybenzenecarboximidamide](/img/structure/B1386800.png)

![N-(tert-Butyl)-6-(3-methylphenyl)-2-piperazin-1-ylimidazo[2,1-b][1,3,4]thiadiazol-5-amine](/img/structure/B1386803.png)

![1-[6-(4-Methylpiperidin-1-yl)pyridazin-3-yl]piperidine-3-carboxylic acid](/img/structure/B1386805.png)

![N'-[(Ethoxycarbonyl)oxy]pyridine-3-carboximidamide](/img/structure/B1386807.png)

![3-{[(4-Fluorophenyl)thio]methyl}-4-methoxybenzaldehyde](/img/structure/B1386812.png)

![{6-[(Diethylamino)carbonyl]-3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl}acetic acid](/img/structure/B1386813.png)